4-(4-Nitrophenyl)morpholine
Overview
Description
Synthesis Analysis The synthesis of 4-(4-Nitrophenyl)morpholine involves multiple steps, starting from basic chemical precursors such as cyclopentanone oxime and 1-fluoro-4-nitrobenzene. These compounds undergo a series of chemical transformations including rearrangement, condensation, and nucleophilic substitution reactions to yield the target compound. This compound is an essential intermediate in the synthesis of biologically active compounds, particularly in the context of anticancer drug development (Wang et al., 2016).
Molecular Structure Analysis Crystallographic studies provide detailed insights into the molecular structure of related compounds, showcasing the typical chair conformation of the morpholine ring and the specific spatial arrangement of substituents. Such structural analyses are crucial for understanding the chemical behavior and reactivity of these molecules (Ibiş et al., 2010).
Chemical Reactions and Properties The chemical reactivity of 4-(4-Nitrophenyl)morpholine derivatives is characterized by their participation in various chemical reactions, including nitration processes that improve the safety profile and yield of these compounds. Novel nitration processes have been developed to achieve precise control over the reaction conditions, minimizing the risk of under- or over-nitration and enhancing the overall process safety and efficiency (Zhang et al., 2007).
Physical Properties Analysis The physical properties of these compounds, such as their crystal structure, are elucidated through X-ray crystallography, which reveals the conformation of the morpholine ring and the overall molecular geometry. This information is pivotal for predicting the compound's behavior in different chemical environments and for the design of derivatives with desired physical characteristics (C. Ibiş et al., 2010).
Chemical Properties Analysis The chemical properties of 4-(4-Nitrophenyl)morpholine and its derivatives, such as reactivity towards various nucleophiles, are thoroughly investigated through kinetic and mechanistic studies. These studies provide valuable insights into the reaction pathways, including the formation of intermediates and the influence of different substituents on the compound's reactivity. Understanding these properties is crucial for the design and synthesis of new compounds with improved biological activities and for optimizing the synthesis routes of existing compounds (Balsamo et al., 1979).
Scientific Research Applications
Application Summary
The compound “4-(4-Nitrophenyl)morpholine” has been widely used as a precursor in medicinal chemistry . It is particularly useful in the fields of antidiabetic and antimigraine drugs, kinase inhibitors, reverse transcriptase inhibitors, and antibiotic, antifungal, and antimycobacterial agents .
Methods of Application
The compound is synthesized through a nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene and thiomorpholine . After the reduction of the nitro group in the compound, the resulting 4-thiomorpholinoaniline can be used as a building block in amide-coupling reactions .
Catalytic Degradation and Reduction
Application Summary
“4-(4-Nitrophenyl)morpholine” has been used in the field of environmental science, specifically in the catalytic degradation of phenothiazine dyes and cleaner reduction .
Methods of Application
In this application, halloysite nanotubes modified with gold nanoparticles (AuNPs-HNT) are prepared by a wet chemical method. These are then used for the catalytic degradation of phenothiazine dyes (azure B (AZB) and toluidine blue O (TBO)) and also cleaner reduction of “4-(4-Nitrophenyl)morpholine” (4NM) in the sodium borohydride (NaBH4) media .
Results or Outcomes
The specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the source .
Synthesis of Nanowires
Application Summary
“4-(4-Nitrophenyl)morpholin-3-one”, a derivative of “4-(4-Nitrophenyl)morpholine”, has been used in the synthesis of nanowires .
Methods of Application
The specific methods of application or experimental procedures are not provided in the source .
Results or Outcomes
The synthesis of nanowires, which are thin wires of semiconducting material that have a diameter of less than one micrometer, has been achieved .
Safety And Hazards
“4-(4-Nitrophenyl)morpholine” causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray . In case of inhalation, the victim should be moved to fresh air and kept at rest in a position comfortable for breathing .
properties
IUPAC Name |
4-(4-nitrophenyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-12(14)10-3-1-9(2-4-10)11-5-7-15-8-6-11/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJDSUYFELYZCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065061 | |
Record name | Morpholine, 4-(4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Nitrophenyl)morpholine | |
CAS RN |
10389-51-2 | |
Record name | 4-(4-Nitrophenyl)morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10389-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Morpholinonitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010389512 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(4-Nitrophenyl)morpholine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27271 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Morpholine, 4-(4-nitrophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Morpholine, 4-(4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-nitrophenyl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.762 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Morpholinonitrobenzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQ5L4U8QQS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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